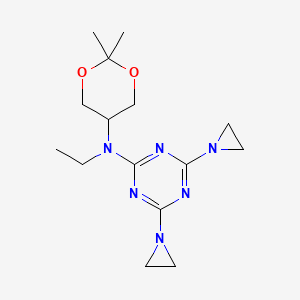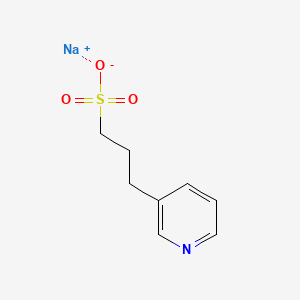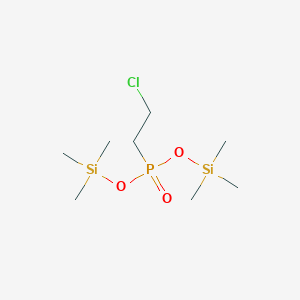
Benzaldehyde, 2,4-bis(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 2,4-bis(1-methylethyl)-, also known as 2,4-diisopropylbenzaldehyde, is an organic compound with the molecular formula C13H18O. It is a derivative of benzaldehyde, where two isopropyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,4-bis(1-methylethyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzaldehyde with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the oxidation of 2,4-diisopropyltoluene using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. This reaction converts the methyl groups to aldehyde groups, resulting in the formation of Benzaldehyde, 2,4-bis(1-methylethyl)-.
Industrial Production Methods
Industrial production of Benzaldehyde, 2,4-bis(1-methylethyl)- typically involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and environmental impact.
化学反应分析
Types of Reactions
Benzaldehyde, 2,4-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,4-diisopropylbenzoic acid.
Reduction: 2,4-diisopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Benzaldehyde, 2,4-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
作用机制
The mechanism of action of Benzaldehyde, 2,4-bis(1-methylethyl)- involves its interaction with cellular macromolecules. It can form Schiff’s bases with free amino groups of proteins, leading to modifications in protein structure and function. This interaction can affect various molecular targets and pathways, contributing to its biological activities.
相似化合物的比较
Similar Compounds
Benzaldehyde: The parent compound, lacking the isopropyl groups.
4-Isopropylbenzaldehyde: A derivative with a single isopropyl group at the 4 position.
2,4-Dimethylbenzaldehyde: A derivative with methyl groups instead of isopropyl groups.
Uniqueness
Benzaldehyde, 2,4-bis(1-methylethyl)- is unique due to the presence of two bulky isopropyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its aromatic properties and make it a valuable intermediate in the synthesis of complex organic compounds.
属性
CAS 编号 |
68459-95-0 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
2,4-di(propan-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H18O/c1-9(2)11-5-6-12(8-14)13(7-11)10(3)4/h5-10H,1-4H3 |
InChI 键 |
BKKSNSNLVYSDPD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)C=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)


![2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline](/img/structure/B14480219.png)

![1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt](/img/structure/B14480224.png)
![2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride](/img/structure/B14480229.png)


![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)




